2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan
Overview
Description
2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a (Z)-2-methoxy-2-phenylethenyl group
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 2-methoxy-2-phenylethyl bromide in the presence of a base to form the corresponding (Z)-2-methoxy-2-phenylethenyl-4-chlorobenzene. This intermediate is then subjected to a cyclization reaction with furan in the presence of a Lewis acid catalyst to yield the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the large-scale production of this compound.
Chemical Reactions Analysis
2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding furan derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan: The (E)-isomer of the compound, which may have different chemical and biological properties.
2-(4-bromophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan: A similar compound with a bromine substituent instead of chlorine, which may affect its reactivity and biological activity.
2-(4-chlorophenyl)-5-[(Z)-2-hydroxy-2-phenylethenyl]furan: A derivative with a hydroxyl group instead of a methoxy group, which may influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the (Z)-2-methoxy-2-phenylethenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO2/c1-21-19(14-5-3-2-4-6-14)13-17-11-12-18(22-17)15-7-9-16(20)10-8-15/h2-13H,1H3/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABMELXSSQYEQQ-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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